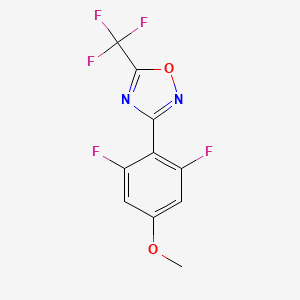

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C10H5F5N2O2 |

|---|---|

Molecular Weight |

280.15 g/mol |

IUPAC Name |

3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H5F5N2O2/c1-18-4-2-5(11)7(6(12)3-4)8-16-9(19-17-8)10(13,14)15/h2-3H,1H3 |

InChI Key |

CYYPEXSZHLUQRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C2=NOC(=N2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Regioselectivity in Cyclization

The electron-withdrawing nature of the trifluoromethyl group can bias cyclization toward undesired regioisomers. Employing bulky bases (e.g., DBU) or low-polarity solvents (toluene) enhances selectivity for the 1,2,4-oxadiazole isomer.

Purification Difficulties

Fluorinated byproducts often co-elute with the target compound during chromatography. Recrystallization from acetone/water mixtures (3:1) improves purity to >95%.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can be contextualized by comparing it to analogous 1,2,4-oxadiazoles with varying substituents. Below is a detailed analysis supported by experimental

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity :

- The trifluoromethyl group at position 5 is a common feature in bioactive oxadiazoles, contributing to target affinity and metabolic stability .

- Aromatic substituents at position 3 (e.g., 2,6-difluoro-4-methoxyphenyl vs. 3-trifluoromethylphenyl) modulate selectivity. For example, SEW2871’s thienyl-phenyl group enhances S1P1 agonism, while pleconaril’s oxazole-propoxy chain broadens antiviral activity .

Synthetic Accessibility :

- Compounds with bulky substituents (e.g., quinuclidine in compound 57) often exhibit lower yields (31–61%) due to steric challenges .

- Halogenated analogs (e.g., chloromethyl in ) enable modular derivatization but may compromise thermal stability.

Pharmacokinetic Properties :

- Lipophilicity (logP) varies significantly: pleconaril’s extended alkyl chain improves oral bioavailability, whereas the polar methoxy group in the target compound may reduce membrane permeability compared to SEW2871 .

Notes on Discrepancies and Limitations

- Evidence Gaps : Direct pharmacological data for this compound are absent in the provided sources. Inferences are drawn from structural analogs.

- Synthetic Challenges : High-yield synthesis (e.g., 99% for compound 3z in ) is achievable for simpler oxadiazoles, but fluorinated and methoxylated derivatives may require optimized conditions.

- Biological Relevance : The 2,6-difluoro-4-methoxyphenyl group’s role in receptor binding remains hypothetical; further studies are needed to compare its efficacy with WIN compounds or SEW2871 .

Biological Activity

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this oxadiazole derivative, focusing on its antibacterial, anticancer, and other pharmacological effects.

- Molecular Formula : CHFNO

- Molecular Weight : 273.17 g/mol

- CAS Number : 1150560-59-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits notable antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of oxadiazole derivatives. For instance, a related study found that certain oxadiazole derivatives demonstrated significant activity against pathogenic bacteria such as Ralstonia solanacearum and Xanthomonas axonopodis .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | EC50 (μg/mL) | Comparison with Thiodiazole Copper |

|---|---|---|---|

| 6a | R. solanacearum | 26.2 | Better (97.2) |

| 6q | Xoo | 7.2 | Better (57.2) |

This suggests that derivatives of oxadiazole could serve as effective alternatives to traditional bactericides.

Anticancer Activity

The compound also shows promise in cancer research. In vitro studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, activation of p53 and caspase-3 was observed in MCF-7 breast cancer cells treated with related oxadiazole compounds .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 16a | MCF-7 | 10.38 | p53 activation |

| 16b | PANC-1 | 12.1 | HDAC inhibition |

These findings indicate that structural modifications in oxadiazoles can enhance their anticancer properties and suggest potential for further development as therapeutic agents.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against Xanthomonas oryzae. The results showed that specific compounds exhibited higher inhibition rates compared to standard treatments .

- Evaluation of Anticancer Properties : In a study focusing on the effects of oxadiazoles on apoptosis pathways in cancer cells, researchers reported that certain derivatives significantly increased the expression of apoptotic markers in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.